Uridine-5'-diphosphate-glucose

Description

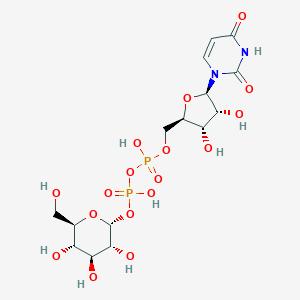

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-JZMIEXBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157902 | |

| Record name | Uridine diphosphate glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133-89-1 | |

| Record name | UDP-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine diphosphate glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE DIPHOSPHATE GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50K1D7P4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Biosynthesis of Uridine 5 Diphosphate Glucose

Uridine-5'-diphosphate-glucose Pyrophosphorylase (UGPase/UGP/GalU)

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), is the central enzyme responsible for the biosynthesis of UDP-glucose. creative-enzymes.comnih.gov It catalyzes the reversible reaction between Uridine-5'-triphosphate (UTP) and α-D-glucose-1-phosphate (Glc-1-P) to produce UDP-glucose and inorganic pyrophosphate (PPi). creative-enzymes.comnih.gov

Reaction: UTP + Glucose-1-Phosphate ⇌ UDP-glucose + Pyrophosphate

This enzyme occupies a critical metabolic junction, channeling carbon from hexose (B10828440) phosphates into various biosynthetic pathways. mdpi.comnih.gov While functionally conserved, the structure, regulation, and quaternary structure of UGPase can differ significantly between prokaryotes and eukaryotes. nih.govwikipedia.org

The reaction catalyzed by UGPase is fully reversible, with a Gibbs free energy (ΔG°') close to zero. mdpi.comyoutube.comalivetek.org In cellular environments, the reaction is strongly driven in the forward direction (synthesis of UDP-glucose) by the subsequent and rapid hydrolysis of the pyrophosphate product into two inorganic phosphate (B84403) molecules by the enzyme inorganic pyrophosphatase. youtube.comalivetek.org This removal of a product shifts the equilibrium, favoring the synthesis of UDP-glucose. youtube.com

Kinetic studies have revealed that the catalytic mechanism for UGPase is an ordered sequential Bi-Bi mechanism. nih.govresearchgate.net The enzyme's activity is dependent on the presence of a divalent cation, typically magnesium (Mg²⁺), which is crucial for enhancing the binding of the enzyme to its nucleotide substrates, UTP or UDP-glucose. nih.govresearchgate.net In the reverse pyrophosphorolytic reaction, the magnesium-pyrophosphate complex (MgPPi) has been identified as the true substrate, while free pyrophosphate can act as an inhibitor. diva-portal.orgmdpi.com

The kinetic parameters of UGPase vary depending on the source organism and specific isoform. For instance, two isoforms in Arabidopsis thaliana, UGPase-1 and UGPase-2, exhibit different affinities for their substrates. nih.gov UGPase generally displays a broad pH optimum for its activity, typically ranging from 6.5 to 8.5. nih.gov

| Organism | Isoform | Substrate | Km (mM) | Optimal pH | Equilibrium Constant (Keq) |

|---|---|---|---|---|---|

| Barley (Hordeum vulgare) | N/A | Glucose-1-Phosphate | 0.33 | 6.5 - 8.5 | ~0.4 |

| Barley (Hordeum vulgare) | N/A | UTP | 0.25 | ||

| Arabidopsis thaliana | UGPase-1 | All substrates | 0.03 - 0.14 | N/A | ~0.3 |

| Arabidopsis thaliana | UGPase-2 | All substrates | 0.07 - 0.36 |

In many organisms, particularly plants, UGPase is encoded by a small family of genes that give rise to distinct isoforms. nih.gov For example, the genome of Arabidopsis thaliana contains two genes, AtUGP1 and AtUGP2, which are functionally redundant but show differential expression patterns. wikipedia.orgnih.gov AtUGP1 is expressed widely throughout the plant, whereas AtUGP2 expression is more restricted, primarily occurring in flowers, suggesting specialized roles. wikipedia.orgoup.com Similarly, rice possesses two homologous UGPase genes, Ugp1 and Ugp2. oup.com Plant UGPases are often classified into two types: UGPase-A, which is typically cytosolic, and UGPase-B, which is located in chloroplasts. nih.govresearchgate.net

The expression of UGPase genes is tightly regulated at the transcriptional level by a variety of developmental cues and environmental stimuli. nih.gov This regulation allows the cell to adjust the production of UDP-glucose to meet metabolic demands. Factors known to influence UGPase gene transcription include:

Metabolites: Sugars, such as sucrose (B13894), can up-regulate the expression of UGPase genes. oup.com

Environmental Stress: Abiotic stresses like cold, phosphate deficiency, and salt stress have been shown to modulate UGPase gene expression. nih.govnih.gov

Light: The transition from light to dark can affect the transcriptional activity of UGPase genes. nih.gov

In potato, for instance, exposure to low temperatures leads to a strong up-regulation of UGPase expression. nih.gov In Arabidopsis, the response to sucrose is mediated through a signaling pathway that is independent of hexokinase. oup.com While transcriptional control is a major regulatory point, evidence also suggests that UGPase is subject to regulation at the translational level. wikipedia.org

Following protein synthesis, the activity of UGPase is further fine-tuned through various post-translational modifications (PTMs). nih.gov These modifications can alter the enzyme's catalytic efficiency, stability, and interaction with other cellular components. Documented PTMs of UGPase include:

Phosphorylation: Serine phosphorylation has been identified in sugarcane UGPase. nih.gov

N-glycosylation: This modification has been observed in UGPases from rice and maize. wikipedia.orgnih.gov

Acetylation: Rice UGPase can undergo acetylation. nih.gov

Protein-Protein Interactions: UGPase from barley and Arabidopsis can bind to 14-3-3 proteins, a family of regulatory proteins. nih.gov

These modifications represent a dynamic layer of control, allowing for rapid adjustments in UDP-glucose synthesis in response to changing cellular conditions. unc.edu

A key regulatory mechanism for UGPase activity is its assembly into different oligomeric states. nih.gov The enzyme can exist as monomers, dimers, tetramers, or even octamers, and the catalytically active form can vary significantly between species. wikipedia.orgportlandpress.com

In many plants, including barley and Arabidopsis, the monomer is the sole active form of the enzyme. wikipedia.orgunc.eduportlandpress.com The formation of dimers and higher-order oligomers serves as a regulatory mechanism to decrease or abolish enzyme activity, possibly by blocking access to the active site. unc.eduportlandpress.com The equilibrium between the active monomeric state and inactive oligomeric states is dynamic and can be influenced by several factors, including protein concentration, buffer conditions, and the binding of substrates, which tends to promote the dissociation of oligomers into active monomers. nih.govnih.gov

In contrast, the quaternary structure is essential for the function of UGPase in other organisms. The enzyme from Escherichia coli is an active tetramer, while the human and yeast enzymes are active as octamers. wikipedia.orgresearchgate.net In these cases, the specific arrangement of subunits is critical for catalytic activity and allosteric regulation. portlandpress.comnih.gov

| Organism | Active Form | Inactive/Regulatory Form | Reference |

|---|---|---|---|

| Barley, Arabidopsis | Monomer | Dimer, Higher-order oligomers | wikipedia.orgunc.eduportlandpress.com |

| Escherichia coli | Tetramer | N/A (Tetramerization is essential) | wikipedia.orgresearchgate.net |

| Human, Yeast | Octamer | N/A (Oligomerization is important for regulation) | wikipedia.orgportlandpress.com |

UGPase activity is subject to redox modulation, providing another layer of post-translational control linked to the cellular redox state. mdpi.comnih.gov The activity of plant UGPases can be reversibly modulated by oxidation and reduction. mdpi.comdntb.gov.ua

Oxidizing agents, such as hydrogen peroxide (H₂O₂) and oxidized glutathione (B108866) (GSSG), which can accumulate during oxidative stress, lead to a decrease in UGPase activity. mdpi.comnih.gov This inactivation is often associated with an increase in the Kₘ value for substrates, indicating a lower binding affinity. mdpi.comnih.govnih.gov Conversely, the activity of the oxidized, less active enzyme can be restored by reducing agents like dithiothreitol (B142953) (DTT) or reduced glutathione (GSH). mdpi.comdiva-portal.org

Post-Translational Modifications of UGPase

Structural Biology of UGPase

The three-dimensional structure of UGPase has been determined for a variety of organisms, revealing important insights into its function. The crystal structure of human UGPase shows that it can form octamers. nih.gov In contrast, the UGPase from Escherichia coli is a tetramer. nih.gov The structure of UGPase from Helicobacter pylori has been determined in both its apo form and bound to UDP-glucose and Mg2+. nih.govresearchgate.net The crystal structure of UGPase from Yersinia pestis has also been elucidated, providing a basis for rational drug design. nih.gov

Homology modeling has been employed to predict the structure of UGPases for which crystal structures are not yet available. These models are often based on the known structures of related enzymes, such as glucose-1-phosphate thymidylyltransferase. nih.gov

The active site of UGPase is located in a deep pocket within each subunit of the enzyme. nih.govresearchgate.net Several key amino acid residues are involved in substrate binding and catalysis. In Corynebacterium glutamicum UGPase, residues such as Glu 36, Gln 112, Asp 143, Glu 201, and Lys 202 are involved in anchoring UDP-glucose to the active site. nih.gov In barley UGPase, Lys-260 is thought to stabilize the negative charge of the phosphate groups of UDP-glucose. nih.gov

The binding of the uracil (B121893) base is highly specific. In the E. coli enzyme, the side chains of Gln 109 and Asp 137 are predicted to anchor the uracil ring and the ribose of UDP-glucose, respectively. nih.gov A magnesium ion is coordinated by Asp130 (in H. pylori UGPase), two oxygen atoms of the phosphoryl groups, and water molecules, playing a crucial role in catalysis. nih.govresearchgate.net

There is a significant structural and sequential divergence between prokaryotic and eukaryotic UGPases. nih.govnih.govresearchgate.net Despite catalyzing the same reaction, they are unrelated in their amino acid sequences. nih.gov Prokaryotic cells, which include bacteria and archaea, lack a membrane-bound nucleus and other membrane-bound organelles. visiblebody.commicrobenotes.comkhanacademy.orgtechnologynetworks.com Their DNA is typically circular and located in a nucleoid region within the cytoplasm. visiblebody.commicrobenotes.comtechnologynetworks.com Eukaryotic cells, found in plants, animals, fungi, and protists, have a true nucleus that houses their linear DNA, and they possess various membrane-bound organelles. visiblebody.commicrobenotes.comkhanacademy.orgtechnologynetworks.com

This fundamental difference in cellular organization is reflected in the structure of their enzymes. For instance, human UGPase forms octamers, while the E. coli enzyme is a tetramer. nih.govnih.gov These structural differences present opportunities for the development of selective inhibitors targeting bacterial UGPases. nih.govresearchgate.net

Table 2: Key Differences Between Prokaryotic and Eukaryotic Cells

| Feature | Prokaryotes | Eukaryotes |

| Nucleus | Absent | Present |

| DNA Structure | Circular | Linear |

| Membrane-Bound Organelles | Absent | Present |

| Size | 0.1–5 µm | 10–100 µm |

| UGPase Quaternary Structure | e.g., Tetramer (E. coli) | e.g., Octamer (Human) |

Substrate Specificity and Binding Affinity of UGPase

UGPase generally exhibits high specificity for its substrates, particularly for glucose-1-phosphate and UTP. nih.govnih.gov Studies on plant UGPases from barley and Arabidopsis have shown that while Glc-1-P and UTP are the preferred substrates, there is some minor activity with fructose-1-phosphate. nih.gov The affinity for fructose-1-phosphate, however, is low, as indicated by high Km values. nih.gov The specificity for the nucleotide donor is also high, with UTP being the most active substrate. nih.govnih.gov Different conformations and substituents at various positions of the sugar's pyranose ring are critical determinants of substrate specificity. nih.gov

Table 3: Substrate Specificity of Plant UGPases

| Substrate | Relative Activity | Notes |

| Sugar-1-Phosphate | ||

| D-Glucose-1-Phosphate | High | Preferred substrate nih.govnih.gov |

| Fructose-1-Phosphate | Low (7-20%) | Can react with various NTPs nih.gov |

| Galactose-1-Phosphate | Extremely low | nih.gov |

| Nucleoside Triphosphate | ||

| UTP | High | Preferred substrate nih.govnih.gov |

UDP-sugar Pyrophosphorylase (USPase/USP) in this compound Synthesis

In addition to UGPase, another enzyme, UDP-sugar pyrophosphorylase (USPase), can also synthesize UDP-glucose. oup.comresearchgate.net However, USPase is characterized by a much broader substrate specificity compared to UGPase. nih.govnih.gov It can utilize a variety of sugar-1-phosphates, including D-glucose-1-P, D-galactose-1-P, and D-galacturonic acid-1-P, to produce the corresponding UDP-sugars. nih.govnih.govfrontiersin.org

Overlapping Substrate Specificities with UGPase

A key characteristic of USPase is its relaxed substrate specificity, which contrasts with the highly selective nature of UGPase. While UGPase predominantly utilizes glucose-1-phosphate (Glc-1-P), USPase can act on a wider range of sugar-1-phosphates. frontiersin.org This promiscuity allows USPase to synthesize not only UDP-glucose but also other UDP-sugars such as UDP-galactose, UDP-glucuronic acid, UDP-xylose, and UDP-arabinose from their respective sugar-1-phosphate precursors. nih.govnih.gov

Comparative kinetic studies have quantified the differences in substrate affinities between these enzymes. For instance, studies on Arabidopsis and barley enzymes have provided specific Michaelis constant (Km) values, which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value signifies a higher affinity of the enzyme for its substrate.

Interactive Data Table: Kinetic Parameters (Km) of Plant Pyrophosphorylases for Various Sugar-1-Phosphates (mM)

| Enzyme | D-Glc-1-P | D-Gal-1-P | D-GalA-1-P | α-D-Fuc-1-P | D-GlcNAc-1-P |

|---|---|---|---|---|---|

| Arabidopsis UGPase-1 | 0.07 | Very Low Activity | - | - | - |

| Arabidopsis UGPase-2 | 0.14 | Very Low Activity | - | - | - |

| Arabidopsis USPase | Reacts | Reacts | 1.3 | 3.4 | No Reaction |

Data sourced from studies on Arabidopsis and barley enzymes. consensus.appnih.gov "-" indicates data not specified in the sources. "Reacts" indicates that the enzyme shows activity, but a specific Km value was not provided in the cited literature.

This data clearly illustrates that while UGPases are highly specialized for D-Glc-1-P, USPase exhibits a broader substrate range, albeit with generally higher Km values for some substrates compared to the primary substrate of specialized enzymes. consensus.app

Regulatory Aspects of USPase Activity

The regulation of USPase activity appears to be less complex than that of key metabolic enzymes that are often subject to intricate allosteric control and feedback inhibition. Current research suggests that major regulatory mechanisms, such as allosteric activation or inhibition by downstream products, have not been prominently described for USPase. nih.gov

Instead, the activity of USPase is thought to be primarily regulated by substrate availability. nih.gov The enzyme's promiscuous nature means its synthetic output is a direct reflection of the relative concentrations of the various sugar-1-phosphates present in the cytosol.

Transcriptional regulation, which governs the amount of enzyme produced, also plays a role. Studies in Arabidopsis have shown that the expression of the USPase gene can be upregulated in response to the silencing of UGPase, suggesting a compensatory mechanism to maintain the cellular supply of essential UDP-sugars. frontiersin.org Furthermore, co-expression analyses have revealed that USPase expression can be correlated with genes for sucrose synthase, indicating a coordinated function in certain metabolic contexts. nih.gov

While direct feedback inhibition by UDP-sugars on USPase has not been established as a primary regulatory mechanism, some studies have explored the inhibitory effects of various compounds. For instance, a salicylamide (B354443) derivative was identified as an uncompetitive inhibitor of both UGPase and USPase, suggesting that while allosteric regulation might not be a feature, the active site can be targeted by external molecules. nih.gov

Sucrose Synthase (SuSy) as a Source of this compound

In addition to the pyrophosphorylase-catalyzed reactions, UDP-glucose can also be synthesized through a reversible reaction catalyzed by sucrose synthase (SuSy). This enzyme plays a crucial role in carbon metabolism, particularly in the context of sucrose transport and utilization. The reaction catalyzed by SuSy is:

Sucrose + UDP ⇌ UDP-glucose + Fructose (B13574)

Role in Sink Tissues and Metabolic Coupling

Sucrose synthase is particularly active in "sink" tissues, which are non-photosynthetic plant parts such as roots, tubers, and developing fruits that import sucrose as their primary source of carbon and energy. In these tissues, SuSy catalyzes the cleavage of sucrose to produce UDP-glucose and fructose. This reaction is a key entry point for imported carbon into the metabolic pathways of the sink tissue.

The UDP-glucose produced by SuSy can be directly used for various biosynthetic processes, including cell wall synthesis (cellulose and callose), starch synthesis, and other glycosylation reactions. This direct conversion of sucrose to an activated glucose molecule represents a highly efficient metabolic coupling, conserving the energy from the glycosidic bond of sucrose. This avoids the need for ATP-dependent phosphorylation of free glucose that would be produced by the action of invertase, another sucrose-cleaving enzyme.

Biotechnological Implications for this compound Production

The ability of sucrose synthase to efficiently produce UDP-glucose from the inexpensive and readily available substrates sucrose and UDP has made it an attractive enzyme for biotechnological applications. The production of UDP-glucose is critical for in vitro glycosylation reactions used in the synthesis of pharmaceuticals, nutraceuticals, and other high-value glycoconjugates.

Significant research has focused on optimizing SuSy-based production of UDP-glucose. This has involved both process optimization and enzyme engineering to enhance catalytic efficiency and stability. For example, a whole-cell biocatalysis system using E. coli expressing a sucrose synthase from Acidithiobacillus caldus achieved a production of approximately 100 grams of UDP-glucose per liter with a yield of 86% based on the UDP precursor. researchgate.netnih.gov

More recent studies have employed semi-rational protein engineering to improve the performance of SuSy. By creating mutant enzymes with enhanced activity and thermostability, researchers have achieved even higher production metrics. In one such study, an engineered SuSy, coupled with an enzyme to convert the fructose byproduct, resulted in a maximum UDP-glucose yield of 83% and a space-time yield of 70 g/L/h. acs.orgnih.govacs.org This demonstrates the high potential of engineered sucrose synthases for the industrial-scale production of this vital sugar nucleotide.

Interactive Data Table: Examples of UDP-Glucose Production using Sucrose Synthase

| Biocatalyst | Production Scale | UDP-Glucose Titer | Yield | Space-Time Yield (STY) |

|---|---|---|---|---|

| Whole-cell E. coli with A. caldus SuSy | Lab Scale | ~100 g/L | 86% | 10 g/L/h |

Data sourced from biotechnological studies on UDP-glucose production. researchgate.netresearchgate.net "-" indicates data not specified in the sources.

These advancements highlight the power of biocatalysis and protein engineering in harnessing the enzymatic machinery of nature for valuable biotechnological applications.

Metabolic Pathways Involving Uridine 5 Diphosphate Glucose

Glycogen (B147801) Synthesis and Homeostasis

Glycogen, a highly branched polymer of glucose, functions as the primary short-term energy reserve in animals and fungi. The synthesis and breakdown of glycogen are tightly regulated to maintain glucose homeostasis. UDP-glucose is the immediate and obligatory precursor for glycogen synthesis.

Role of Uridine-5'-diphosphate-glucose in Glycogen Branching and Elongation

The formation of glycogen begins with the synthesis of UDP-glucose from glucose-1-phosphate and uridine (B1682114) triphosphate (UTP), a reaction catalyzed by UDP-glucose pyrophosphorylase. nih.gov The elongation of glycogen chains is then carried out by the enzyme glycogen synthase , which transfers a glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α-1,4-glycosidic bond. nih.gov This process requires a primer, which is a short chain of glucose residues initially synthesized by the protein glycogenin. nih.gov Glycogen synthase can only add glucose units in a linear fashion.

The characteristic branched structure of glycogen is created by the glycogen branching enzyme (also known as amylo-(1,4→1,6)-transglycosylase). creative-enzymes.comwikipedia.org This enzyme catalyzes the transfer of a terminal segment of 6-7 glucose residues from a linear α-1,4-linked chain to the C6 hydroxyl group of a glucose residue on the same or a neighboring chain, creating an α-1,6-glycosidic linkage. wikipedia.org This branching increases the solubility of glycogen and creates numerous non-reducing ends, which allows for rapid glucose mobilization when energy is required.

| Enzyme | EC Number | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| UDP-glucose pyrophosphorylase | 2.7.7.9 | Synthesis of UDP-glucose | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate |

| Glycogen synthase | 2.4.1.11 | Elongation of glycogen chains (α-1,4 linkages) | UDP-glucose, (Glycogen)n | UDP, (Glycogen)n+1 |

| Glycogen branching enzyme | 2.4.1.18 | Creation of α-1,6 branches | Linear glycogen chain | Branched glycogen chain |

Regulatory Mechanisms of Glycogen Synthesis by this compound Availability

The rate of glycogen synthesis is intricately regulated by hormonal signals and the availability of substrates, including UDP-glucose. The activity of glycogen synthase is a key regulatory point. This enzyme exists in two forms: an active, dephosphorylated form (glycogen synthase a) and a less active, phosphorylated form (glycogen synthase b). uga.edu Insulin promotes the dephosphorylation and activation of glycogen synthase, thereby stimulating glycogen synthesis.

The availability of UDP-glucose directly influences the activity of glycogen synthase. The Michaelis constant (Km) of glycogen synthase for UDP-glucose is in a range that makes its activity sensitive to physiological fluctuations in UDP-glucose concentrations. For instance, the Km of the less active, phosphorylated form of glycogen synthase for UDP-glucose can be significantly higher, indicating a lower affinity for its substrate. uniprot.org However, the presence of allosteric activators like glucose-6-phosphate can increase the enzyme's affinity for UDP-glucose, thereby stimulating glycogen synthesis even when the enzyme is in its less active form. nih.govwikipedia.org Research in rat skeletal muscle has shown that both glycogen content and muscle contraction regulate the phosphorylation state of glycogen synthase and its affinity for UDP-glucose, highlighting a complex interplay of regulatory factors. researchgate.net

| Enzyme Form | Condition | Apparent Km for UDP-glucose (mM) | Reference |

|---|---|---|---|

| Glycogen synthase a (active) | Normal (mouse liver) | ~0.25 | nih.gov |

| Glycogen synthase b (less active) | Normal (mouse liver) | ~0.25 (in presence of G6P) | nih.gov |

| Yeast Glycogen Synthase (Gsy2p) | Unphosphorylated | 2.4 | researchgate.net |

| Yeast Glycogen Synthase (Gsy2p) | Unphosphorylated + Glucose-6-P | Slightly decreased from 2.4 | researchgate.net |

| Yeast Glycogen Synthase (Gsy2p) | Phosphorylated | Very high (far from saturation) | researchgate.net |

| Yeast Glycogen Synthase (Gsy2p) | Phosphorylated + Glucose-6-P | Restored to values comparable to unphosphorylated enzyme | researchgate.net |

Synthesis of Plant Cell Wall Polysaccharides

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides that provides structural support, protection, and determines cell shape. UDP-glucose is the central precursor for the synthesis of the major components of the plant cell wall: cellulose (B213188), callose, hemicellulose, and pectin (B1162225). nih.gov

Cellulose and Callose Biosynthesis Pathways

Cellulose , the most abundant biopolymer on Earth, is a linear polymer of β-1,4-linked glucose residues. It is synthesized at the plasma membrane by large protein complexes called cellulose synthase complexes. These enzymes utilize UDP-glucose as the direct substrate, transferring glucose units to the growing cellulose chain. researchgate.net

Callose is another linear polymer of glucose, but with β-1,3-glycosidic linkages. ijbs.com It is synthesized by callose synthases, which are also located at the plasma membrane and use UDP-glucose as the glucosyl donor. Callose deposition is often induced in response to stress, wounding, and pathogen attack, forming a temporary barrier. Interestingly, the biosynthesis of cellulose and callose are often inversely regulated, potentially due to their shared substrate, UDP-glucose. nih.gov

Hemicellulose and Pectin Formation

Hemicelluloses are a diverse group of branched polysaccharides that cross-link cellulose microfibrils. Unlike cellulose, they are composed of various sugars, including xylose, mannose, galactose, and arabinose. The synthesis of these sugars in their activated nucleotide forms originates from UDP-glucose. nih.gov For example, UDP-xylose, the precursor for xylan, is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase and UDP-glucuronate decarboxylase.

Pectins are a family of complex polysaccharides rich in galacturonic acid. They form a gel-like matrix in the primary cell wall. The precursor for pectin synthesis, UDP-galacturonic acid, is derived from UDP-glucose via a two-step process involving UDP-glucose dehydrogenase to form UDP-glucuronic acid, followed by the action of UDP-glucuronic acid 4-epimerase. nih.govnih.gov

| Final Polysaccharide | Key Precursor | Enzyme(s) Involved in Conversion from UDP-Glucose | Intermediate(s) |

|---|---|---|---|

| Cellulose | UDP-glucose | - (Direct precursor) | - |

| Callose | UDP-glucose | - (Direct precursor) | - |

| Hemicellulose (e.g., Xylan) | UDP-xylose | UDP-glucose dehydrogenase, UDP-xylose synthase | UDP-glucuronic acid |

| Pectin | UDP-galacturonic acid | UDP-glucose dehydrogenase, UDP-glucuronic acid 4-epimerase | UDP-glucuronic acid |

Glycosylation of Cellular Proteins and Lipids

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a crucial post-translational modification that affects their folding, stability, localization, and function. UDP-glucose serves as a key precursor for the synthesis of nucleotide sugars required for these glycosylation reactions. nih.gov

In protein glycosylation, particularly O-linked N-acetylglucosamine (O-GlcNAc) modification, UDP-glucose is a precursor to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAc transferase. researchgate.netrupress.org This dynamic and reversible modification of nuclear and cytoplasmic proteins plays a regulatory role analogous to phosphorylation in various cellular processes.

In lipid glycosylation, UDP-glucose is the direct donor of glucose for the synthesis of glucosylceramide, the precursor for a large family of glycosphingolipids. nih.govgenecards.org This reaction is catalyzed by UDP-glucose ceramide glucosyltransferase (UGCG) . uniprot.orgwikipedia.org Glycosphingolipids are integral components of cell membranes and are involved in cell recognition, signaling, and adhesion.

| Glycosylation Type | Glycoconjugate | Role of UDP-Glucose | Key Enzyme(s) | Acceptor Molecule |

|---|---|---|---|---|

| Protein Glycosylation (O-GlcNAcylation) | O-GlcNAc modified proteins | Precursor for UDP-N-acetylglucosamine synthesis | O-GlcNAc transferase | Serine/Threonine residues of proteins |

| Lipid Glycosylation | Glucosylceramide | Direct glucose donor | UDP-glucose ceramide glucosyltransferase (UGCG) | Ceramide |

This compound as a Precursor for Other Nucleotide Sugars and Derivatives

Beyond its direct role as a glucose donor, UDP-glucose is a pivotal branching point in nucleotide sugar metabolism, serving as the substrate for the synthesis of other activated sugar molecules essential for various biological processes. wikipedia.orgnih.gov

A key metabolic fate of UDP-glucose is its conversion to Uridine-5'-diphosphate-glucuronic acid (UDP-GlcA). This transformation is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH). reactome.orgnih.govwikipedia.org The reaction is a two-fold oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid. nih.gov This process is dependent on the coenzyme NAD+, which is reduced to NADH. reactome.orgnih.gov The production of UDP-GlcA is a critical step, as this nucleotide sugar is required for the synthesis of various polysaccharides and for detoxification reactions. nih.govdiva-portal.org

| Enzyme | Substrate | Product | Cofactor | Function |

| UGDH | UDP-glucose | UDP-glucuronic acid (UDP-GlcA) | NAD+ | Catalyzes the two-step oxidation of UDP-glucose to form UDP-GlcA. reactome.orgnih.gov |

UDP-GlcA is an indispensable precursor for the biosynthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are major components of the extracellular matrix. nih.govwikipedia.org The synthesis of GAG chains, such as hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, involves the sequential addition of sugar residues. pharmacy180.com UDP-GlcA serves as the direct donor of glucuronic acid units for the elongation of these polysaccharide chains. pharmacy180.comnih.gov

Furthermore, UDP-GlcA is essential for the initiation of GAG synthesis on core proteins to form proteoglycans. It is the precursor for UDP-xylose, formed by the enzyme UDP-GlcA decarboxylase. nih.gov UDP-xylose is the sugar that initiates the formation of the common tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl) that attaches the GAG chain to a serine residue on the core protein. nih.govnih.gov

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including hormones, drugs, and environmental toxins (xenobiotics). nih.govwikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.orguef.fi

UGTs utilize UDP-GlcA as a co-substrate to transfer the glucuronic acid moiety to a lipophilic target molecule. wikipedia.orgjove.com This conjugation reaction dramatically increases the water solubility of the substrate, making it more easily excretable from the body, typically via urine or bile. nih.govwikipedia.org This pathway is critical for the metabolism and clearance of endogenous compounds like bilirubin (B190676) and steroid hormones (e.g., estrogens, androgens, thyroid hormones) as well as a vast number of therapeutic drugs and foreign chemicals. wikipedia.orgoup.com

| Process | Key Enzyme Family | Cofactor | Substrates | Outcome |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-GlcA | Drugs, xenobiotics, bilirubin, hormones | Increased water solubility and excretion of substrates. nih.govwikipedia.orguef.fi |

Uridine-5'-diphosphate-galactose Synthesis via this compound 4-Epimerase (UGE)

Uridine-5'-diphosphate-galactose (UDP-galactose) is a critical activated sugar required for the synthesis of various glycoconjugates, including glycoproteins and glycolipids. nih.gov Its production from this compound (UDP-glucose) is a vital metabolic step, catalyzed by the enzyme UDP-glucose 4-epimerase (UGE), also known as UDP-galactose 4-epimerase (GALE). wikipedia.orgproquest.com This enzyme facilitates the reversible conversion of UDP-glucose to UDP-galactose, playing a central role in galactose metabolism through the Leloir pathway. wikipedia.orgproquest.com

The catalytic mechanism of UGE involves the inversion of the stereochemistry at the fourth carbon (C4) of the glucose moiety. wikipedia.orgnih.gov The process occurs in three main steps within the enzyme's active site:

Oxidation: The enzyme, which tightly binds a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, facilitates the oxidation of the C4 hydroxyl group of the UDP-glucose substrate. This results in the formation of a transient UDP-4-keto-glucose intermediate and NADH. nih.govwikipedia.org

Rotation: The 4-ketopyranose intermediate rotates 180 degrees within the active site. nih.gov

Reduction: The hydride from the newly formed NADH is then added to the opposite face of the 4-keto intermediate, reducing it to form UDP-galactose and regenerating the NAD+ cofactor. nih.govwikipedia.org

This reversible reaction allows cells to synthesize UDP-galactose from UDP-glucose when galactose is not available from external sources, and conversely, to convert UDP-galactose into UDP-glucose for entry into central metabolic pathways like glycolysis. wikipedia.orgtuscany-diet.net The activity of UGE is crucial for providing the necessary building blocks for polysaccharide biosynthesis and is considered a rate-limiting step in these pathways. proquest.comresearchgate.net

| Enzyme | Substrate | Product | Cofactor |

| UDP-glucose 4-epimerase (UGE/GALE) | UDP-glucose | UDP-galactose | NAD+ |

| UDP-glucose 4-epimerase (UGE/GALE) | UDP-galactose | UDP-glucose | NAD+ |

Trehalose and Trehalose-6-Phosphate (B3052756) Biosynthesis

UDP-glucose is a direct precursor in the primary pathway for the biosynthesis of trehalose, a nonreducing disaccharide that functions as a stress protectant and energy storage molecule in a wide range of organisms, including bacteria, fungi, plants, and insects. biologists.comoup.com The synthesis occurs via a two-step process involving the intermediate trehalose-6-phosphate (T6P). biologists.comnih.gov

The initial and rate-limiting step is catalyzed by the enzyme trehalose-6-phosphate synthase (TPS). biologists.com This enzyme transfers the glucosyl group from UDP-glucose to glucose-6-phosphate (G6P), forming a phosphodiester bond and yielding trehalose-6-phosphate and UDP. biologists.comnih.govnih.gov

Reaction: UDP-glucose + Glucose-6-phosphate → Trehalose-6-phosphate + UDP

Bacterial Cell Envelope Component Synthesis

Lipopolysaccharide (LPS) Biosynthesis

UDP-glucose is an essential precursor in the biosynthesis of the lipopolysaccharide (LPS) core, a major component of the outer membrane of most Gram-negative bacteria. nih.govnih.gov LPS consists of three domains: lipid A, the core oligosaccharide, and the O-antigen. nih.govgenome.jp UDP-glucose functions as a glycosyl donor for the addition of glucose residues to the growing core oligosaccharide structure.

The synthesis of the LPS core begins after the formation of the Kdo₂-lipid A anchor in the cytoplasm. nih.gov Specific glycosyltransferases then sequentially add sugar units. In E. coli and Salmonella, the synthesis of the outer core begins with the addition of a glucose residue to the inner core heptose structure. nih.gov This reaction is mediated by a glycosyltransferase (WaaG and its homologs) that specifically utilizes UDP-glucose as the donor substrate. nih.gov Subsequent glucose and galactose residues are also added by other glycosyltransferases that use UDP-glucose and UDP-galactose as donors to complete the core structure before the O-antigen is attached. nih.gov The integrity of the LPS core is crucial for the bacterium's viability and for creating a permeability barrier against antimicrobial agents. nih.govnih.gov

Capsular Polysaccharide Formation

UDP-glucose is a central building block in the formation of capsular polysaccharides (CPS), which form a protective outer layer on many pathogenic bacteria. nih.govnih.gov This capsule is critical for bacterial survival, helping the organism evade the host immune system. nih.gov

The role of UDP-glucose in CPS synthesis is twofold:

Direct Donor: It can be used directly by glycosyltransferases to incorporate glucose units into the repeating oligosaccharide structure of the capsule. For example, in the synthesis of the serotype 3 CPS in Streptococcus pneumoniae, a synthase initiates the process by transferring glucose from a UDP-glucose unit. nih.gov

Precursor for Other UDP-sugars: UDP-glucose is the substrate for enzymes that produce other essential nucleotide sugars. For instance, the enzyme UDP-glucose dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to form UDP-glucuronic acid. nih.gov This product is a common component of capsules in bacteria such as Streptococcus pneumoniae and Campylobacter jejuni. nih.govnih.gov Furthermore, UDP-glucose is the precursor for UDP-galactose via the UGE enzyme, providing another essential sugar for CPS diversity. nih.gov

The availability and intracellular concentrations of UDP-glucose and its derivatives can influence the chain length of the final CPS polymer. nih.gov

Biofilm Exopolysaccharide Synthesis

Bacterial biofilms are communities of cells encased in a self-produced extracellular matrix, of which exopolysaccharides are a key structural component. scholaris.ca UDP-glucose is a fundamental precursor for the synthesis of many of these exopolysaccharides, which are crucial for biofilm attachment, structure, and protection. acs.orgnih.gov

Examples of biofilm exopolysaccharides synthesized from UDP-glucose include:

Colanic Acid: This branched polysaccharide, found in E. coli and other Enterobacteriaceae, is important for biofilm architecture and protection against environmental stress. The enzymes responsible for its synthesis are encoded by the wca gene cluster, but the precursors, including UDP-glucose and UDP-galactose, are produced by enzymes located elsewhere in the genome. acs.orgnih.gov

Vibrio Polysaccharide (VPS): In Vibrio cholerae, VPS is essential for the formation of its mature biofilm. This polymer is composed primarily of glucose and galactose, with UDP-glucose serving as the initial substrate for their incorporation. acs.orgnih.gov

Cellulose: Some bacteria, such as Gluconacetobacter xylinus, produce cellulose as a biofilm matrix component. UDP-glucose is the direct precursor for the synthesis of the β-1,4-linked D-glucose chains that constitute cellulose. acs.org

The synthesis of these polymers relies on a steady supply of UDP-glucose, which is channeled into dedicated biosynthetic pathways regulated by the cell.

Role in Galactose Utilization via the Leloir Pathway

UDP-glucose plays an indispensable role in the primary metabolic pathway for galactose utilization, known as the Leloir pathway, named after its discoverer, Luis Federico Leloir. tuscany-diet.netwikipedia.org This pathway allows organisms to convert galactose into glucose-1-phosphate, which can then enter glycolysis or other metabolic routes. tuscany-diet.netwikipedia.org The pathway involves four key enzymes. wikipedia.org

The central role of UDP-glucose occurs in the third step of the pathway. After galactose is phosphorylated to galactose-1-phosphate by galactokinase (GALK), the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes a critical transfer reaction. wikipedia.orgwikipedia.org GALT transfers the UMP moiety from UDP-glucose to galactose-1-phosphate. nih.gov This reaction yields two products: glucose-1-phosphate and UDP-galactose. wikipedia.orgwikipedia.org

Reaction: Galactose-1-phosphate + UDP-glucose ⇌ Glucose-1-phosphate + UDP-galactose

The pathway is completed in the fourth step, where the enzyme UDP-galactose 4-epimerase (GALE/UGE) catalyzes the reversible conversion of UDP-galactose back into UDP-glucose. wikipedia.orgwikipedia.org This step is crucial because it regenerates the UDP-glucose that was consumed in the GALT-catalyzed reaction, allowing the pathway to continue processing more galactose-1-phosphate molecules. wikipedia.orgwikipedia.org The net result of the GALT and GALE reactions is the conversion of galactose-1-phosphate to glucose-1-phosphate, with UDP-glucose acting as a recyclable cofactor. wikipedia.org

| Step | Enzyme | Substrates | Products | Role of UDP-glucose |

| 1 | Galactose mutarotase (B13386317) (GALM) | β-D-galactose | α-D-galactose | None |

| 2 | Galactokinase (GALK) | α-D-galactose, ATP | Galactose-1-phosphate, ADP | None |

| 3 | Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate, UDP-glucose | Glucose-1-phosphate, UDP-galactose | Substrate (UMP donor) |

| 4 | UDP-galactose 4-epimerase (GALE/UGE) | UDP-galactose | UDP-glucose | Product (Regenerated) |

Uridine 5 Diphosphate Glucose As a Signaling Molecule

Extracellular Signaling via Purinergic Receptors

In multicellular organisms, purinergic signaling is a form of extracellular communication mediated by nucleotides and nucleosides such as adenosine (B11128) triphosphate (ATP) and UDP-glucose. frontiersin.org These molecules are released into the extracellular space where they bind to and activate specific purinergic receptors on the cell surface, thereby initiating intracellular signaling cascades that regulate a wide array of physiological processes. fao.org UDP-glucose has been identified as a key signaling molecule in this context, primarily exerting its effects through the P2Y receptor subfamily. researchgate.net

Activation of P2Y14 Receptor by Extracellular Uridine-5'-diphosphate-glucose

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a primary target for extracellular UDP-glucose. frontiersin.orgnih.gov This receptor is potently activated by UDP-glucose and other UDP-sugars, such as UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine. scientificlabs.ie The interaction between UDP-glucose and the P2Y14 receptor is highly specific, with the sugar moiety of UDP-glucose contributing to the activation of the receptor. scientificlabs.ie Molecular dynamics simulations and functional studies have identified a specific UDP-sugar-binding site on the P2Y14 receptor, suggesting a mechanism where UDP-glucose may activate the receptor by bridging transmembrane helices. scientificlabs.ie The P2Y14 receptor is expressed in various tissues and cell types, including immune cells, epithelial cells, and glial cells, indicating its broad physiological significance. frontiersin.orgresearchgate.net

Table 1: P2Y14 Receptor Activation by UDP-sugars

| Agonist | Relative Potency at P2Y14 Receptor |

|---|---|

| UDP-glucose | High |

| UDP-galactose | Moderate |

| UDP-glucuronic acid | Moderate |

| UDP-N-acetylglucosamine | Lower |

Downstream Signaling Pathways and Cellular Responses

Upon activation by UDP-glucose, the P2Y14 receptor initiates a cascade of intracellular signaling events that lead to diverse cellular responses. These pathways are primarily mediated by the G proteins to which the receptor is coupled.

Activation of the P2Y14 receptor by UDP-glucose can lead to the mobilization of intracellular calcium ([Ca²⁺]i). researchgate.net This increase in cytosolic calcium can be a critical downstream signal, influencing a variety of cellular processes. For instance, in certain immune cells, UDP-glucose-promoted calcium mobilization is a key step in their activation and response. researchgate.net The rise in intracellular calcium can trigger various downstream effectors, including protein kinases and transcription factors, ultimately altering cellular function. The mobilization of intracellular calcium is a common signaling event for many G protein-coupled receptors and plays a crucial role in translating the extracellular signal into a cellular response. sigmaaldrich.com

The P2Y14 receptor is a member of the G protein-coupled receptor superfamily. researchgate.netfrontiersin.org It primarily couples to G proteins of the Gi/o family. frontiersin.org This coupling is a central feature of its signaling mechanism. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with and modulate the activity of downstream effector proteins. fao.org The activation of Gi/o proteins by the P2Y14 receptor is a critical step that initiates a variety of signaling cascades, including the regulation of adenylyl cyclase and the activation of mitogen-activated protein (MAP) kinase pathways. researchgate.net

A primary consequence of P2Y14 receptor activation is the regulation of cyclic AMP (cAMP) production. frontiersin.org Through its coupling to Gi/o proteins, the activated receptor inhibits the enzyme adenylyl cyclase. frontiersin.orgfrontiersin.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels can have widespread effects on cellular function, as cAMP is a key regulator of many cellular processes, including gene expression, metabolism, and cell growth. However, in some cellular contexts, the effect of UDP-glucose on cAMP accumulation may not be apparent or may be masked by other signaling pathways. researchgate.net The regulation of cAMP production is a hallmark of Gi/o-coupled receptor signaling and represents a key mechanism by which UDP-glucose exerts its physiological effects.

Role in Plant Signaling and Stress Adaptation

In addition to its well-established role in animal systems, emerging evidence suggests that UDP-glucose also functions as a signaling molecule in plants, playing a crucial role in growth, development, and responses to environmental stress. fao.orgresearchgate.net While the signaling pathways are not as fully elucidated as in animals, the concept of UDP-glucose as an extracellular signal is gaining traction in the field of plant biology.

Recent studies have demonstrated that alterations in UDP-glucose levels can lead to significant changes in plant growth and development. researchgate.net Plants with reduced UDP-glucose levels exhibit abnormal growth in both vegetative and reproductive tissues, a phenotype that can be rescued by the external application of UDP-glucose. fao.orgresearchgate.net Conversely, excessive accumulation of UDP-glucose has been shown to induce programmed cell death (PCD). fao.orgresearchgate.net

A key hypothesis is that extracellular UDP-glucose may act as a damage-associated molecular pattern (DAMP) in plants. fao.orgresearchgate.net DAMPs are molecules released from damaged cells that can be recognized by surrounding healthy cells to trigger an immune response. In this context, the release of UDP-glucose from damaged plant cells could signal the presence of a threat, such as pathogen attack or physical wounding, and initiate defense mechanisms. researchgate.net This is supported by the observation that plants with decreased UDP-glucose are less sensitive to pathogen-induced PCD. fao.orgresearchgate.net While a specific plant receptor for extracellular UDP-glucose has yet to be definitively identified, the existence of G-protein-coupled receptors involved in sugar sensing in plants provides potential candidates for its perception. fao.orgresearchgate.net The role of UDP-glucose in plant stress adaptation is an active area of research, with implications for understanding plant immunity and developing strategies for crop improvement.

Table 2: Effects of Altered UDP-glucose Levels in Plants

| Condition | Observed Phenotype/Response |

|---|---|

| Reduced UDP-glucose levels | Abnormal vegetative and reproductive growth |

| Exogenous application of UDP-glucose to deficient plants | Rescue of growth defects |

| Excessive endogenous accumulation of UDP-glucose | Induction of programmed cell death (PCD) |

| Decreased UDP-glucose levels | Insensitivity to pathogen-induced PCD |

Involvement in Plant Growth and Developmental Processes

The concentration of UDP-glucose within plant cells is a critical determinant of normal growth and development. Studies have demonstrated that reduced levels of UDP-glucose lead to abnormal growth in both vegetative and reproductive tissues. frontiersin.orgnih.gov Conversely, an increase in biomass accumulation in plants has been associated with the upregulation of genes involved in the production of UDP-glucose. frontiersin.orgnih.gov This suggests a direct correlation between UDP-glucose availability and the plant's capacity for growth. The essential role of UDP-glucose extends to its function as a glucose donor for the synthesis of glycoproteins, glycolipids, and sulfolipids, all of which are vital for cellular structure and function. researchgate.net

The synthesis of UDP-glucose is primarily catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). frontiersin.orgnih.gov Research on Arabidopsis thaliana has shown that UGPase is a key regulator of plant development and growth. frontiersin.org The intricate regulation of genes encoding for UGPase, UDP-sugar pyrophosphorylase (USPase), and sucrose (B13894) synthase (SuSy), the main enzymes responsible for UDP-glucose synthesis, highlights the fine-tuned control plants exert over the levels of this important signaling molecule to ensure proper development. frontiersin.orgnih.gov

Induction of Programmed Cell Death (PCD)

Programmed cell death (PCD) is a genetically controlled process essential for various aspects of plant life, including development and defense against pathogens. acs.orgnih.gov Intriguingly, while essential for growth, excessive accumulation of UDP-glucose has been shown to induce PCD. frontiersin.orgnih.gov This dual role positions UDP-glucose as a critical regulatory node in the balance between cell survival and death. Both excessive endogenous levels and the external application of UDP-glucose can trigger this cellular suicide program. frontiersin.orgnih.gov

The connection between UDP-glucose and PCD is further solidified by studies on plants with modified UDP-glucose levels. Plants with decreased UDP-glucose content have been found to be insensitive to pathogen-induced PCD, indicating that a certain threshold of UDP-glucose is necessary for the initiation of the cell death program in response to stress. frontiersin.orgnih.gov In Arabidopsis, a UGPase has been identified as a novel regulator of PCD. frontiersin.org Specifically, the sucrose-induced UGP1 is critical for regulating PCD during pathogen infection, and mutants lacking UGP1 are insensitive to this process. frontiersin.org In rice, a mutation in the UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) gene, which leads to excessive UDP-glucose accumulation, results in lesion mimics and subsequent leaf senescence, further supporting the role of high UDP-glucose levels in triggering PCD. frontiersin.orgresearchgate.net

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells but also function as important signaling molecules. The balance of ROS production and scavenging is crucial for cellular homeostasis. UDP-glucose has been proposed as a potential intracellular mediator of ROS signaling. researchgate.net In the microalga Phaeodactylum tricornutum, the addition of exogenous UDP-glucose or the overexpression of the UGPase gene led to increased tolerance to oxidative stress induced by hydrogen peroxide and high temperatures. researchgate.net This enhanced tolerance was associated with reduced ROS production, decreased lipid peroxidation, and a lower cell death rate, alongside increased antioxidant enzyme activities. researchgate.net Conversely, a reduction in UDP-glucose content in a UGPase knockout strain resulted in aggravated oxidative damage. researchgate.net

In rice, excessive UDP-glucose resulting from a mutation in the UAP1 gene was shown to trigger ROS accumulation and caspase-like activity, leading to PCD. researchgate.net The application of UDP-glucose to wild-type rice seedlings also induced the accumulation of superoxide (B77818) radicals. researchgate.net This evidence suggests that UDP-glucose levels can significantly influence the cellular redox state, with excessively high concentrations promoting ROS production and inducing cell death. The enzyme UGPase itself is also subject to redox modulation. Studies on UGPases from sugarcane and barley have shown that their activity can be reversibly modulated by oxidation and reduction. nih.govnih.gov Oxidative treatments with hydrogen peroxide or oxidized glutathione (B108866) decreased UGPase activity, while subsequent reduction restored it, indicating a feedback loop where ROS can regulate the synthesis of UDP-glucose. nih.govnih.gov

Perception as a Damage-Associated Molecular Pattern (DAMP)

Damage-associated molecular patterns (DAMPs) are endogenous molecules that are released from damaged or dying cells and can trigger an immune response in surrounding tissues. wikipedia.orgfrontiersin.org It is speculated that UDP-glucose may act as an extracellular signaling molecule in plants and be perceived as a DAMP. frontiersin.orgnih.gov When plant cells are damaged due to mechanical wounding or pathogen attack, intracellular components are released into the extracellular space. frontiersin.org Given that UDP-glucose is an abundant intracellular molecule, its presence in the apoplast could serve as a signal of cellular damage.

This hypothesis is supported by the observation that exogenous application of UDP-glucose can mimic some of the responses seen during stress, such as the induction of PCD. frontiersin.orgnih.gov The perception of DAMPs is a crucial part of the plant's innate immune system, leading to the activation of defense responses. frontiersin.org While specific receptors for extracellular UDP-glucose in plants have not yet been definitively identified, the concept of UDP-glucose acting as a DAMP provides a framework for understanding how plants can sense and respond to tissue injury. nih.gov

Intracellular Signaling Mechanisms of this compound

The precise intracellular signaling mechanisms that follow the perception of UDP-glucose as a signal are still being elucidated. However, it is clear that fluctuations in UDP-glucose levels can trigger significant downstream responses. frontiersin.org The synthesis of trehalose-6-phosphate (B3052756) (T6P), another important signaling molecule in plants, is dependent on UDP-glucose. oup.com T6P is synthesized from UDP-glucose and glucose-6-phosphate and is considered a signal of sucrose availability, playing a role in regulating source-sink interactions during plant development. oup.com Therefore, some of the signaling effects of UDP-glucose may be mediated through its influence on T6P levels.

Furthermore, the enzyme sucrose synthase (SuSy) catalyzes the reversible conversion of sucrose and UDP into fructose (B13574) and UDP-glucose. frontiersin.org This reaction not only contributes to the cellular pool of UDP-glucose but also generates sugar signals that can influence plant development. frontiersin.org The pathway of sucrose breakdown can create specific signaling patterns that have a significant impact on developmental processes. frontiersin.org While the direct downstream targets of UDP-glucose signaling are still under investigation, it is evident that its role is intertwined with other major sugar signaling pathways, including those involving hexokinase and the SnRK1 (SNF1-related protein kinase 1) and TOR (target of rapamycin) kinases, which are central regulators of plant growth in response to energy status. researchgate.net

Interactive Data Table: Key Research Findings on UDP-Glucose Signaling

| Process | Organism | Key Finding | Reference |

| Plant Growth and Development | Arabidopsis thaliana | Reduced UDP-glucose levels lead to abnormal growth. | frontiersin.orgnih.gov |

| Programmed Cell Death (PCD) | Arabidopsis thaliana | Excessive UDP-glucose induces PCD; UGP1 is a critical regulator. | frontiersin.orgnih.gov |

| Programmed Cell Death (PCD) | Rice (Oryza sativa) | Mutation in UAP1 leads to excessive UDP-glucose and lesion mimics. | frontiersin.orgresearchgate.net |

| Oxidative Stress | Phaeodactylum tricornutum | Exogenous UDP-glucose increases oxidative stress tolerance. | researchgate.net |

| Oxidative Stress | Rice (Oryza sativa) | Excessive UDP-glucose triggers ROS accumulation. | researchgate.net |

| Redox Regulation | Sugarcane, Barley | UGPase activity is reversibly modulated by redox status. | nih.govnih.gov |

Physiological and Pathological Implications of Uridine 5 Diphosphate Glucose Metabolism

Roles in Eukaryotic Organisms

Mammalian Physiology and Pathophysiology

Uridine-5'-diphosphate-glucose (UDP-glucose) is a pivotal intermediate metabolite situated at the crossroads of several crucial metabolic pathways. Its synthesis and utilization are fundamental to normal mammalian physiology, and dysregulation of its metabolism is implicated in a variety of pathological conditions, including cancer, neurological damage, and inflammatory diseases.

Pancreatic ductal adenocarcinoma (PDAC) is characterized by significant metabolic reprogramming to sustain its growth in a nutrient-poor tumor microenvironment. nih.gov UDP-glucose metabolism is central to this adaptation. The enzyme UDP-glucose pyrophosphorylase 2 (UGP2) is the sole enzyme in mammalian cells responsible for synthesizing UDP-glucose from glucose-1-phosphate. pnas.orgbiorxiv.org Research has identified a critical role for UGP2 in maintaining PDAC growth. nih.gov High expression of UGP2 is correlated with a poorer prognosis in PDAC patients. pnas.orgnih.gov

The transcription of the UGP2 gene is directly regulated by the Yes-associated protein 1 (YAP)–TEA domain transcription factor (TEAD) complex, establishing UGP2 as a direct target of the YAP signaling pathway, which is frequently activated in PDAC. pnas.orgnih.gov The loss of UGP2 in PDAC cells leads to a halt in their growth both in laboratory settings and in animal models. biorxiv.org This growth inhibition is linked to two primary downstream effects of UDP-glucose depletion: reduced glycogen (B147801) synthesis and defective N-glycosylation. nih.govnih.gov PDAC cells with reduced UGP2 show decreased survival in low-glucose conditions, indicating that the availability of UDP-glucose is a limiting factor for their proliferation. nih.gov

Unbiased N-glycoproteomics has revealed that the loss of UGP2 significantly reduces the N-glycosylation of numerous proteins essential for PDAC biology, including the epidermal growth factor receptor (EGFR). pnas.orgaacrjournals.org This impairment of protein glycosylation disrupts critical cellular signaling pathways that drive cancer cell survival and proliferation. nih.gov

Furthermore, under glucose-restricted conditions, pancreatic cancer cells can adapt by utilizing uridine (B1682114) as an alternative fuel source. wustl.eduecancer.org This process is highly dependent on the enzyme uridine phosphorylase 1 (UPP1), which breaks down uridine to produce ribose. ecancer.orgnih.gov This ribose can then enter central carbon metabolism, supporting the cell's energy and redox balance needs. nih.govatlasgeneticsoncology.org This metabolic flexibility, where cancer cells switch from glucose to uridine, represents a key aspect of their metabolic reprogramming and highlights an alternative pathway that intersects with nucleotide sugar metabolism. ecancer.org

| Factor | Role in Pancreatic Cancer | Key Research Findings |

| UGP2 | Synthesizes UDP-glucose; essential for PDAC growth and survival. | High expression correlates with poor prognosis. pnas.org Knockdown halts tumor growth. biorxiv.org |

| YAP-TEAD Complex | Directly regulates the transcription of the UGP2 gene. | Identifies UGP2 as a bona fide YAP target gene. nih.gov |

| UDP-glucose | Precursor for glycogen synthesis and protein N-glycosylation. | Depletion leads to decreased glycogen levels and defective glycosylation of proteins like EGFR. nih.govaacrjournals.org |

| Uridine/UPP1 | Provides an alternative fuel source (ribose) under glucose deprivation. | UPP1 expression correlates with poor survival; its deletion blunts tumor growth. wustl.edunih.gov |

Contrary to its growth-promoting role in pancreatic cancer, UDP-glucose has been identified as a tumor-suppressive metabolite in the context of lung cancer metastasis. nih.govcas.cn Research has revealed that UDP-glucose impairs the metastatic process by accelerating the decay of SNAI1 mRNA. eurekalert.org SNAI1 is a key transcription factor that initiates the epithelial-mesenchymal transition (EMT), a cellular program crucial for tumor cell migration and metastasis. nih.gov

The mechanism centers on the enzyme UDP-glucose 6-dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronic acid. nih.goveurekalert.org In lung cancer cells, upon activation of the epidermal growth factor receptor (EGFR), UGDH becomes phosphorylated at tyrosine 473. cas.cn This phosphorylation event enhances UGDH's enzymatic activity. nih.gov

Phosphorylated UGDH interacts with an RNA-binding protein called Hu antigen R (HuR). nih.goveurekalert.org In the presence of high UDP-glucose levels, the association between HuR and SNAI1 mRNA is inhibited, leading to the instability and decay of the mRNA. However, when phosphorylated UGDH actively converts UDP-glucose to UDP-glucuronic acid, the local concentration of UDP-glucose decreases. nih.goveurekalert.org This reduction attenuates the inhibitory effect of UDP-glucose on the HuR-SNAI1 mRNA association. nih.gov Consequently, HuR binds to and stabilizes the SNAI1 mRNA, leading to increased SNAIL protein production, initiation of EMT, and promotion of lung cancer metastasis. cas.cneurekalert.org

Clinical data supports this mechanism, showing that lower levels of UDP-glucose in tumors correlate with metastasis and recurrence in lung cancer patients. cas.cn Furthermore, high levels of UGDH phosphorylation at tyrosine 473 are associated with a higher rate of metastasis and poorer prognosis. nih.govcas.cn

| Component | State / Activity | Effect on HuR-SNAI1 mRNA Interaction | Outcome for Lung Cancer Metastasis |

| UDP-glucose | High Levels | Inhibits association | Impaired Metastasis nih.govcas.cn |

| UGDH | Low Activity / Unphosphorylated | UDP-glucose levels remain high | Impaired Metastasis nih.gov |

| UGDH | High Activity / Phosphorylated (pY473) | UDP-glucose is converted to UDP-glucuronic acid, relieving inhibition | Promoted Metastasis cas.cneurekalert.org |

| SNAI1 mRNA | Unstable | Low SNAIL protein levels | Impaired Metastasis eurekalert.org |

| SNAI1 mRNA | Stable | High SNAIL protein levels, inducing EMT | Promoted Metastasis nih.gov |

Endometriosis is a chronic inflammatory disease where tissue similar to the lining of the uterus grows outside the uterus. researchgate.net Recent research points to a connection between UDP-glucose metabolism, immune regulation, and the risk of developing endometriosis. nih.gov A Mendelian randomization study investigated the role of UDP-glucose ceramide glucosyltransferase (UGCG), an enzyme that uses UDP-glucose to initiate the synthesis of most glycosphingolipids.

The study found a causal relationship between the genetic inhibition of UGCG and a decreased risk of endometriosis. nih.gov This suggests that inhibiting UGCG's activity could be a potential therapeutic strategy for the disease. researchgate.net The mechanism by which UGCG inhibition reduces endometriosis risk appears to be mediated by the immune system. nih.gov

A detailed analysis of 731 types of immune cells revealed that 12 were significantly associated with both UGCG inhibition and endometriosis, with 8 of these acting as mediators in the protective effect. nih.gov The immune cell type that accounted for the highest proportion of this mediating effect was the terminally differentiated CD4+ T cell, contributing to 26.7% of the effect. nih.gov This highlights a specific link between glycosphingolipid metabolism, T-cell biology, and the pathogenesis of endometriosis.

| Factor | Association with Endometriosis | Mediating Immune Cells (Examples) | Proportion of Mediation |

| UGCG Inhibition | Associated with a decreased risk of endometriosis. nih.gov | Terminally differentiated CD4+ T cells | 26.727% nih.gov |

| IgD+ CD38dim B cells | 7.816% nih.gov |

Subarachnoid hemorrhage (SAH) is a severe form of stroke associated with high rates of mortality and disability, often caused by a ruptured aneurysm. ahajournals.orgnih.gov A key component of the subsequent brain injury is neuronal apoptosis (programmed cell death). frontiersin.org Studies have revealed a detrimental role for UDP-glucose signaling in the brain following SAH. ahajournals.orgnih.gov

After an SAH event, UDP-glucose, which can be released from damaged cells, acts as a damage-associated molecular pattern (DAMP). ahajournals.org Research in rat models has shown that levels of UDP-glucose in the cerebrospinal fluid and its synthesizing enzyme, UGP2, in brain tissue are elevated within hours after SAH induction. nih.govnih.gov UDP-glucose exerts its pathological effects by activating its specific receptor, the purinergic receptor P2Y14, which is expressed on neurons. ahajournals.orgahajournals.org

The activation of the UDP-glucose/P2Y14 signaling pathway exacerbates neuronal apoptosis and worsens neurological outcomes. nih.govnih.gov Conversely, the inhibition of the P2Y14 receptor shortly after SAH attenuates neuronal apoptosis, improves neurological function, and preserves long-term neuronal survival and cognitive function. ahajournals.orgnih.gov In vivo gene knockdown of either Ugp2 or P2ry14 (the gene for the P2Y14 receptor) also leads to improved neurological function and decreased levels of pro-apoptotic proteins in the brain. ahajournals.orgnih.gov These findings identify the UDP-glucose/P2Y14 pathway as a critical contributor to neuronal death after SAH and a potential therapeutic target. nih.gov

| Condition / Intervention | Effect on Neuronal Apoptosis | Effect on Neurological Function |

| SAH Induction | Increased | Worsened |

| Activation of P2Y14 Receptor (by exogenous UDP-glucose) | Aggravated ahajournals.orgnih.gov | Worsened ahajournals.org |

| Inhibition of P2Y14 Receptor | Attenuated nih.gov | Improved ahajournals.org |

| Gene Knockdown of Ugp2 or P2ry14 | Decreased pro-apoptotic proteins nih.gov | Improved ahajournals.org |

Glucuronidation is a major Phase II metabolic reaction essential for the detoxification and elimination of a wide array of substances from the body. wikipedia.org This process involves the conjugation of glucuronic acid to various substrates, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.gov The resulting glucuronide conjugates are more water-soluble, facilitating their excretion via urine or bile. wikipedia.orgnih.gov

UDP-glucose is the fundamental precursor for this entire process. researchgate.net It is first converted to UDP-glucuronic acid (UDPGA) by the enzyme UDP-glucose dehydrogenase. youtube.com UDPGA then serves as the activated glucuronic acid donor for the reaction catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net

The liver is the primary site of glucuronidation, containing a high concentration and variety of UGT enzymes located in the endoplasmic reticulum. wikipedia.orgnih.gov Studies have shown that the UDP-glucose used for hepatic glucuronidation is derived predominantly from the breakdown of glycogen (glycogenolysis), rather than directly from glucose uptake or gluconeogenesis. nih.gov High loads of drugs that undergo glucuronidation can deplete not only hepatic UDP-glucuronic acid but also its precursors, UDP-glucose and glycogen. nih.gov

Plant Development and Stress Responses

UDP-glucose is a central molecule in plant metabolism, serving as a primary building block for the synthesis of sucrose (B13894), cellulose (B213188), and other essential cell wall polysaccharides. Consequently, its availability is crucial for both vegetative and reproductive growth nih.govfrontiersin.orgnih.gov. Studies on Arabidopsis have demonstrated that reduced levels of UDP-glucose result in abnormal growth in both vegetative and reproductive tissues nih.govfrontiersin.org. For instance, mutants with reduced UDP-glucose pyrophosphorylase (UGPase) activity, a key enzyme in UDP-glucose synthesis, exhibit significant reductions in vegetative growth frontiersin.org.

The importance of UDP-glucose extends to the entire life cycle of the plant. The enzyme UDP-sugar pyrophosphorylase (USP), which utilizes UDP-glucose as a substrate for the formation of other nucleotide sugars, is essential for both vegetative and reproductive phases nih.gov. Overexpression of UGPase has been shown to promote a faster growth rate and increase plant height, which is associated with elevated levels of soluble sugars and cellulose researchgate.net. This highlights the direct link between UDP-glucose availability and biomass accumulation frontiersin.orgresearchgate.net. Exogenous application of UDP-glucose has been shown to rescue some of the growth defects in plants with reduced endogenous levels, further confirming its role as a critical regulator of plant development nih.govfrontiersin.org.